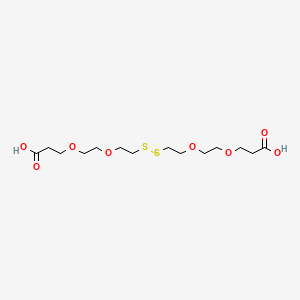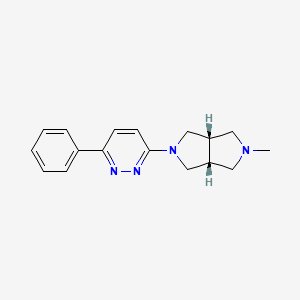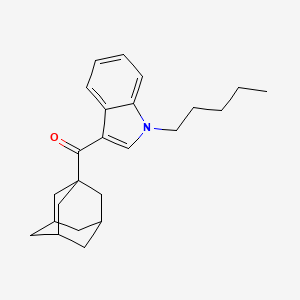
酸-PEG2-SS-PEG2-酸
説明
Acid-PEG2-SS-PEG2-Acid is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two PEG (polyethylene glycol) chains separated by a disulfide bond .
Synthesis Analysis
Acid-PEG2-SS-PEG2-Acid is a synthetic peptide that has been shown to inhibit the interaction of Protein A and Protein G . It is also a receptor activator that binds to the receptor site on the cell surface and activates it .Molecular Structure Analysis
The molecular formula of Acid-PEG2-SS-PEG2-Acid is C14H26O8S2 . It has a molecular weight of 386.47 . The molecule contains a total of 49 bonds, including 23 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 4 ethers (aliphatic), and 1 disulfide .Chemical Reactions Analysis
Carboxylic acids in Acid-PEG2-SS-PEG2-Acid can be reacted with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
Acid-PEG2-SS-PEG2-Acid has a molecular weight of 386.47 and a molecular formula of C14H26O8S2 . It is a solid substance with a white to off-white color .科学的研究の応用
ホモ二官能性リンカー
“酸-PEG2-SS-PEG2-酸”は、ホモ二官能性で切断可能なPEGリンカーです {svg_1} {svg_2}. つまり、両端に同じ官能基(この場合はカルボン酸)を持っています。 この特性により、2つの一次アミン基を持つ分子を連結するためのリンカーとして使用できます {svg_3} {svg_4}.
安定なアミド結合の形成
“酸-PEG2-SS-PEG2-酸”の両端にあるカルボン酸基は、EDCやHATUなどの活性化剤の存在下で、一次アミンと反応して安定なアミド結合を形成できます {svg_5} {svg_6}. これにより、安定した結合が必要な複雑な分子の合成に役立ちます。
切断可能なジスルフィド結合
“酸-PEG2-SS-PEG2-酸”のジスルフィド結合は、ジチオスレイトール(DTT)試薬で切断できます {svg_7} {svg_8}. この特性は、特定の条件下で切断できる一時的な結合が必要なアプリケーションに役立ちます。
抗体薬物複合体(ADC)の合成
“酸-PEG2-SS-PEG2-酸”は、抗体薬物複合体(ADC)の合成に使用されます {svg_9}. ADCは、特定の抗体を介して細胞毒性薬を癌細胞に直接送達する治療薬のクラスです。 “酸-PEG2-SS-PEG2-酸”の切断可能な特性により、ADCが標的細胞に結合すると、薬物が放出されます。
作用機序
Target of Action
Acid-PEG2-SS-PEG2-Acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker, connecting an antibody to a cytotoxic drug . The carboxylic acid groups at both ends of the Acid-PEG2-SS-PEG2-Acid molecule can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the cytotoxic drug to be attached to the antibody, forming an ADC .
Biochemical Pathways
Once the ADC is formed, it can bind to the target antigen on the cancer cell surface. After binding, the ADC-antigen complex is internalized into the cell, where the acidic environment of the lysosome triggers the cleavage of the disulfide bond in the Acid-PEG2-SS-PEG2-Acid linker . This releases the cytotoxic drug inside the cancer cell, leading to cell death .
Pharmacokinetics
The Acid-PEG2-SS-PEG2-Acid linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug . Its hydrophilic PEG chains increase the water solubility of the ADC, potentially improving its bioavailability . .
Result of Action
The ultimate result of the action of Acid-PEG2-SS-PEG2-Acid is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to direct the drug specifically to cancer cells, reducing damage to healthy cells and potentially improving the efficacy of the treatment .
Action Environment
The action of Acid-PEG2-SS-PEG2-Acid is influenced by the biochemical environment within the body . For example, the cleavage of the disulfide bond in the linker is triggered by the reducing environment within cells . Additionally, the stability and efficacy of the ADC may be influenced by factors such as pH and the presence of proteases .
将来の方向性
生化学分析
Biochemical Properties
Acid-PEG2-SS-PEG2-Acid plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The disulfide bond within Acid-PEG2-SS-PEG2-Acid can be cleaved by reducing agents like dithiothreitol (DTT), allowing for controlled release of conjugated molecules . This compound interacts with various enzymes and proteins, facilitating targeted delivery and release of therapeutic agents in ADCs .
Cellular Effects
Acid-PEG2-SS-PEG2-Acid influences cellular processes by enabling the targeted delivery of cytotoxic drugs to cancer cells. This compound, when used in ADCs, binds to specific cell surface antigens, leading to internalization and subsequent release of the cytotoxic agent within the cell. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the therapeutic agent. Acid-PEG2-SS-PEG2-Acid can affect cell signaling pathways, gene expression, and cellular metabolism by delivering drugs that inhibit or activate specific molecular targets .
Molecular Mechanism
The molecular mechanism of Acid-PEG2-SS-PEG2-Acid involves its role as a linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the disulfide bond in Acid-PEG2-SS-PEG2-Acid is cleaved by intracellular reducing agents. This cleavage releases the cytotoxic drug, which then exerts its effects by binding to and inhibiting or activating specific biomolecules. This process can lead to changes in gene expression and cellular function, ultimately resulting in cell death or altered cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid-PEG2-SS-PEG2-Acid can vary over time. The stability of this compound is influenced by storage conditions, with optimal stability observed at -20°C. Over time, Acid-PEG2-SS-PEG2-Acid may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound remains stable for up to three years when stored as a powder at -20°C, but its stability decreases when stored in solution .
Dosage Effects in Animal Models
The effects of Acid-PEG2-SS-PEG2-Acid in animal models are dose-dependent. At lower doses, the compound effectively delivers therapeutic agents with minimal toxicity. At higher doses, toxic effects may be observed, including adverse reactions and potential damage to healthy tissues. Studies have identified threshold doses that maximize therapeutic efficacy while minimizing toxicity, highlighting the importance of dose optimization in preclinical research .
Metabolic Pathways
Acid-PEG2-SS-PEG2-Acid is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its cleavage and activation. The disulfide bond in Acid-PEG2-SS-PEG2-Acid is cleaved by intracellular reducing agents, releasing the conjugated drug. This process can affect metabolic flux and alter metabolite levels within the cell, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Acid-PEG2-SS-PEG2-Acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its efficacy as a drug delivery vehicle. The distribution of Acid-PEG2-SS-PEG2-Acid is influenced by its physicochemical properties, including its size, charge, and hydrophilicity .
Subcellular Localization
The subcellular localization of Acid-PEG2-SS-PEG2-Acid is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Once localized, Acid-PEG2-SS-PEG2-Acid can exert its effects by interacting with biomolecules within these compartments, facilitating the targeted release of therapeutic agents and modulating cellular activity .
特性
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZHEPGHNBGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234279 | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-10-1 | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)


